molecular formula C16H16N2O2 B14233859 (3S)-3-Benzyl-6-methoxy-3,4-dihydroquinoxalin-2(1H)-one CAS No. 479677-37-7

(3S)-3-Benzyl-6-methoxy-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B14233859
CAS No.: 479677-37-7
M. Wt: 268.31 g/mol
InChI Key: MIUHHPOJOLLAQK-HNNXBMFYSA-N
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Description

(3S)-3-Benzyl-6-methoxy-3,4-dihydroquinoxalin-2(1H)-one is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinoxaline core with a benzyl group at the 3-position and a methoxy group at the 6-position, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Benzyl-6-methoxy-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of an o-phenylenediamine derivative with a benzyl-substituted ketone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Benzyl-6-methoxy-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoxaline ring to a dihydroquinoxaline structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2,3-diones, while reduction can produce 3,4-dihydroquinoxaline derivatives .

Scientific Research Applications

(3S)-3-Benzyl-6-methoxy-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which (3S)-3-Benzyl-6-methoxy-3,4-dihydroquinoxalin-2(1H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological responses. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-Benzyl-6-methoxy-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methoxy groups enhances its potential as a versatile scaffold in medicinal chemistry .

Properties

CAS No.

479677-37-7

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

(3S)-3-benzyl-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one

InChI

InChI=1S/C16H16N2O2/c1-20-12-7-8-13-14(10-12)17-15(16(19)18-13)9-11-5-3-2-4-6-11/h2-8,10,15,17H,9H2,1H3,(H,18,19)/t15-/m0/s1

InChI Key

MIUHHPOJOLLAQK-HNNXBMFYSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)NC(=O)[C@@H](N2)CC3=CC=CC=C3

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(N2)CC3=CC=CC=C3

Origin of Product

United States

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